Home > Products > Screening Compounds P53854 > Idrabiotaparinux
Idrabiotaparinux - 774531-07-6

Idrabiotaparinux

Catalog Number: EVT-1587901
CAS Number: 774531-07-6
Molecular Formula: C53H88N4O51S8
Molecular Weight: 1853.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Idrabiotaparinux sodium is a biotinylated anticoagulant medication that has been developed as a derivative of idraparinux. It retains the same pentasaccharide structure and pharmacological profile as idraparinux but includes a biotin moiety that allows for its neutralization with avidin, a protein known for its low antigenicity. This modification aims to enhance the safety and efficacy of anticoagulant therapy by providing a means to reverse its effects when necessary. The development of idrabiotaparinux was initiated by Sanofi-Aventis, which sought to create a long-acting anticoagulant that could be administered less frequently than traditional therapies.

Source and Classification

Idrabiotaparinux is classified as an anticoagulant drug, specifically targeting coagulation factor Xa. It is part of a broader class of medications that also includes fondaparinux, which is a non-fractionated heparin derivative. The compound is administered subcutaneously and has been investigated for its potential use in preventing thromboembolic events, particularly in patients with atrial fibrillation and those undergoing orthopedic surgery.

Synthesis Analysis

The synthesis of idrabiotaparinux involves several sophisticated chemical techniques aimed at modifying the structure of idraparinux to include a biotin group. Research indicates that the synthesis can be achieved through modular approaches that allow for the selective functionalization of sugar moieties.

  1. Convergent Synthesis: The synthesis employs a convergent strategy where different components are synthesized separately and then combined.
  2. Orthogonal Protecting Groups: The use of flexible orthogonal protecting groups facilitates the selective modification of various functional groups on the saccharide backbone.
  3. Late-Stage Modifications: Late-stage oxidation and sulfation processes are crucial for achieving the desired structural characteristics while maintaining stereochemical integrity.

Technical details from recent studies highlight the efficiency of these methods, which enable the production of idrabiotaparinux in sufficient quantities for clinical evaluation .

Molecular Structure Analysis

Idrabiotaparinux has a complex molecular structure characterized by its pentasaccharide backbone, which is essential for its anticoagulant activity. The following details outline its molecular characteristics:

  • Chemical Formula: The compound's formula is C38H55Na9O49S7C_{38}H_{55}Na_9O_{49}S_7.
  • Molecular Weight: It has a molar mass of approximately 1727.14 g/mol.
  • Structure: The molecule consists of multiple sugar units linked together, with specific sulfation patterns that enhance its interaction with coagulation factors.

The addition of the biotin moiety occurs at the terminal hexose unit, providing a site for avidin binding, which can be utilized for therapeutic reversal .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing idrabiotaparinux include:

  1. Glycosylation Reactions: These reactions form the glycosidic bonds between sugar units, crucial for building the pentasaccharide framework.
  2. Sulfation Reactions: Selective sulfation at specific hydroxyl groups enhances the compound's anticoagulant properties by increasing its affinity for factor Xa.
  3. Biotinylation Reaction: The final step involves attaching the biotin moiety through an amide bond formation, ensuring that it does not interfere with the anticoagulant activity .

Technical details emphasize the importance of reaction conditions such as temperature, solvent choice, and reagent concentrations in achieving high yields and purities.

Mechanism of Action

Idrabiotaparinux functions by selectively inhibiting coagulation factor Xa, an essential component in the coagulation cascade responsible for thrombin generation. The mechanism can be summarized as follows:

  1. Binding to Antithrombin III: Idrabiotaparinux binds to antithrombin III, enhancing its ability to inhibit factor Xa.
  2. Prevention of Thrombin Formation: By inhibiting factor Xa, idrabiotaparinux effectively reduces thrombin levels, thereby preventing clot formation.
  3. Neutralization Capability: The biotin component allows for rapid neutralization using avidin if necessary, providing an added safety feature during surgical procedures or in cases of bleeding .
Physical and Chemical Properties Analysis

Idrabiotaparinux exhibits several important physical and chemical properties:

  • Solubility: It is soluble in water due to its ionic nature and presence of multiple hydroxyl groups.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Half-life: Idrabiotaparinux has an extended elimination half-life compared to traditional anticoagulants, allowing for less frequent dosing (approximately 80 hours) .

These properties contribute to its potential effectiveness as a long-acting anticoagulant.

Applications

Idrabiotaparinux has been investigated primarily for its applications in:

  • Thrombosis Prevention: It is aimed at preventing venous thromboembolism in patients undergoing major surgeries or those with atrial fibrillation.
  • Reversal Agent Development: Its unique biotinylated structure allows it to be used as a reversible anticoagulant, which could be beneficial during surgical procedures where rapid reversal is necessary .
Synthetic Design and Structural Rationale

Biotinylation Strategies in Pentasaccharide Derivatives

Biotinylation—the covalent attachment of biotin to biomolecules—serves as a cornerstone for designing controllable anticoagulants. In pentasaccharide-based factor Xa inhibitors like idrabiotaparinux, biotinylation enables precise neutralization via high-affinity binding to avidin. The biotin moiety is linked to the terminal glucosamine unit of the pentasaccharide backbone through a hexanoic acid spacer arm (6-(biotinamido)hexanoic acid). This spacer optimizes spatial orientation for avidin engagement while minimizing steric interference with anticoagulant activity [4] [8]. The strategy capitalizes on biotin’s carboxyl group, which is activated for amide bond formation with primary amines in the pentasaccharide structure. Crucially, the biotin-avidin interaction exhibits non-covalent binding with a dissociation constant (KD) of ~10−15 M, forming one of nature’s strongest ligand-receptor complexes [10].

Table 1: Key Features of Biotinylation in Pentasaccharide Anticoagulants

Design ElementChemical RationaleFunctional Impact
Biotin MoietyHexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acidHigh-affinity binding to avidin tetramers
Spacer Arm6-(biotinamido)hexanoic acid linkerOptimizes distance/orientation for avidin binding
Attachment SiteNon-reducing end glucosamine unitMinimizes interference with antithrombin-binding domain
Bond TypeStable amide linkageEnsures in vivo integrity during circulation

Molecular Modifications from Idraparinux to Idrabiotaparinux

Idrabiotaparinux (molecular weight: ~1,800 Da for free acid) evolved from idraparinux—a hypermethylated, hypersulfated fondaparinux derivative. Structural enhancements in idraparinux included:

  • O-Methylation: Replacement of hydroxyl groups with methoxy (-OCH3) to resist enzymatic degradation.
  • O-Sulfation: Increased sulfation density enhancing antithrombin-III (AT-III) affinity 30-fold versus fondaparinux [5].
  • Extended Half-Life: Elimination half-life of ~80 hours enabling once-weekly dosing [1] [3].

Despite idraparinux’s efficacy, its irreversibility posed bleeding risks. Idrabiotaparinux addressed this via a single structural alteration: biotin conjugation at the pentasaccharide’s C1 position. Pharmacodynamic studies confirmed bioequipotency between equimolar doses (3.0 mg idrabiotaparinux ≈ 2.5 mg idraparinux). Anti-factor Xa activity profiles remained superimposable in both healthy volunteers and deep vein thrombosis patients, confirming biotinylation does not impair anticoagulant potency [4] [9].

Table 2: Structural and Pharmacodynamic Comparison of Pentasaccharide Derivatives

ParameterIdraparinuxIdrabiotaparinuxFunctional Consequence
Key ModificationHypersulfation/O-methylationBiotin-hexanoic acid conjugateEnables avidin neutralization
AT-III Affinity30× higher than fondaparinuxEquivalent to idraparinuxUnaltered anti-FXa activity
Bioequipotency (AUC)Reference0.95 (90% CI: 0.87–1.04)Identical pharmacokinetic/pharmacodynamic profiles [4]
Neutralization AgentNoneAvidinReversibility in bleeding/emergency scenarios

Covalent Linkage Mechanisms for Biotin-Avidin Neutralization

The neutralization mechanism of idrabiotaparinux hinges on stoichiometric biotin-avidin complexation. Avidin—a tetrameric glycoprotein from egg whites—binds four biotin molecules with near-irreversible affinity (KD ≈ 10−15 M) [10]. Intravenously administered avidin rapidly sequesters idrabiotaparinux via biotin, forming an inactive 1:1 complex cleared renally. Key steps include:

  • Molecular Recognition: Each avidin subunit contains a tryptophan-lined pocket accommodating biotin’s imidazolinone ring.
  • Complex Formation: Hydrophobic interactions and hydrogen bonds stabilize binding, achieving >90% anti-FXa inhibition within 30 minutes of infusion [6].
  • Clearance: The 66–69 kDa complex undergoes glomerular filtration, mitigating anticoagulant effects [10].

Thermodynamic studies confirm the complex withstands physiological pH/temperature ranges but dissociates under extreme alkalinity (pH > 10) [10]. This allows avidin to act as a "molecular antidote" without intrinsic procoagulant effects.

Table 3: Biotin-Avidin Neutralization Dynamics

ParameterValue/RangeMethodology
Binding Affinity (KD)10−15 MIsothermal titration calorimetry [10]
Neutralization Efficiency67–97% anti-FXa reductionPhase I/III trials [6]
Time to Maximal Effect≤30 minutes post-infusionPlasma anti-FXa activity measurements
Stoichiometry1:1 (idrabiotaparinux:avidin subunit)Structural analysis [8]

Properties

CAS Number

774531-07-6

Product Name

Idrabiotaparinux

IUPAC Name

(2S,3S,4S,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-4,5-dimethoxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxane-2-carboxylic acid

Molecular Formula

C53H88N4O51S8

Molecular Weight

1853.8 g/mol

InChI

InChI=1S/C53H88N4O51S8/c1-86-30-22(17-93-110(65,66)67)96-48(29(33(30)87-2)56-27(59)15-9-8-12-16-54-26(58)14-11-10-13-25-28-21(20-109-25)55-53(64)57-28)101-36-34(88-3)42(90-5)50(103-40(36)46(60)61)100-32-24(19-95-112(71,72)73)98-52(45(108-116(83,84)85)39(32)106-114(77,78)79)102-37-35(89-4)43(91-6)51(104-41(37)47(62)63)99-31-23(18-94-111(68,69)70)97-49(92-7)44(107-115(80,81)82)38(31)105-113(74,75)76/h21-25,28-45,48-52H,8-20H2,1-7H3,(H,54,58)(H,56,59)(H,60,61)(H,62,63)(H2,55,57,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)/t21-,22+,23+,24+,25-,28-,29+,30+,31+,32+,33+,34-,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,48+,49-,50+,51+,52+/m0/s1

InChI Key

MUQWDYYIYNYBQD-OFHININYSA-N

SMILES

COC1C(OC(C(C1OC)NC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC6C(C(C(OC6C(=O)O)OC7C(OC(C(C7OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O

Synonyms

idrabiotaparinux

Canonical SMILES

COC1C(OC(C(C1OC)NC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC6C(C(C(OC6C(=O)O)OC7C(OC(C(C7OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O

Isomeric SMILES

CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)NC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]4C(=O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)O)OS(=O)(=O)O)O[C@H]6[C@@H]([C@H]([C@@H](O[C@H]6C(=O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.